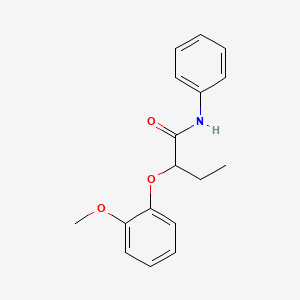![molecular formula C15H13Cl3N2O B4697577 N-(4-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4697577.png)
N-(4-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2,4-dichloroacetophenone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. Common reaction conditions include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-N’-phenylurea: Lacks the 2,4-dichlorophenyl group, which may result in different biological activity.
N-(2,4-dichlorophenyl)-N’-methylurea: Contains a methyl group instead of the 4-chlorophenyl group, leading to variations in chemical reactivity and biological effects.
Uniqueness
N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O/c1-9(13-7-4-11(17)8-14(13)18)19-15(21)20-12-5-2-10(16)3-6-12/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHMPHDWLMAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B4697504.png)
METHANONE](/img/structure/B4697511.png)

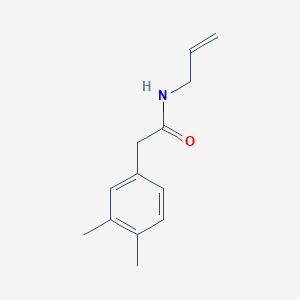
![2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4697530.png)
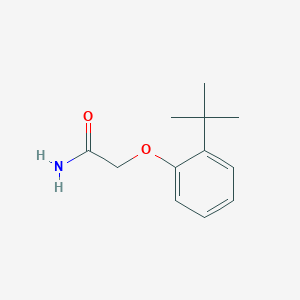
![ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B4697542.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4697555.png)
![methyl 1-(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)-1H-indole-3-carboxylate](/img/structure/B4697567.png)
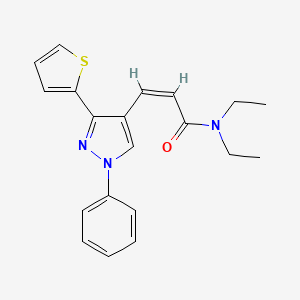
![4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4697574.png)
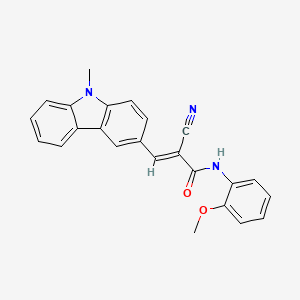
![4-chloro-N-[2-(4-chloro-3-nitrophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4697597.png)
